6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Overview
Description
6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorobenzyl group, and a dihydropyrano-pyrazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the dihydropyrano-pyrazole core. Common reagents used in these reactions include various amines, aldehydes, and nitriles under controlled conditions such as specific temperatures and pH levels. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: Formation of the dihydropyrano-pyrazole core involves cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar compounds to 6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE include:
- 6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 3-[6-amino-3-(1,3-benzodioxol-5-yl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
6-amino-3-(1,3-benzodioxol-5-yl)-4-[4-[(4-fluorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN4O4/c28-18-6-1-15(2-7-18)13-33-19-8-3-16(4-9-19)23-20(12-29)26(30)36-27-24(23)25(31-32-27)17-5-10-21-22(11-17)35-14-34-21/h1-11,23H,13-14,30H2,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBHZTYXBAUIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC=C(C=C5)OCC6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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